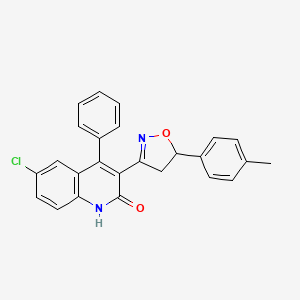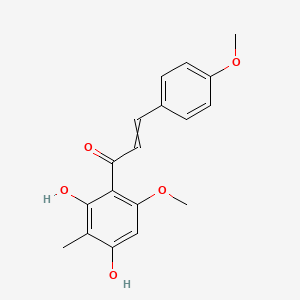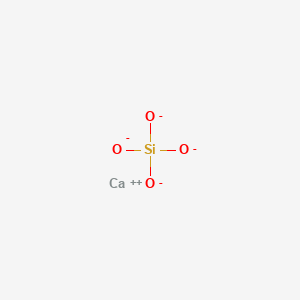
L-Gulonic acid, 5,6-O-(1-methylethylidene)-, g-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-O-Isopropylidene-L-gulono-1,4-lactone: is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.20 g/mol . It is a derivative of L-gulonic acid and is often used as a starting material for the synthesis of various compounds . The compound is characterized by its white to off-white solid appearance and is slightly soluble in methanol and water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone typically involves the protection of the hydroxyl groups of L-gulonic acid with isopropylidene groups. One common method involves the reaction of L-gulonic acid with acetone in the presence of an acid catalyst to form the isopropylidene derivative .
Industrial Production Methods: Industrial production methods for 5,6-O-Isopropylidene-L-gulono-1,4-lactone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-O-Isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of L-gulonic acid derivatives.
Reduction: Formation of L-gulonolactone alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-O-Isopropylidene-L-gulono-1,4-lactone is widely used in scientific research due to its versatility:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways involving L-gulonic acid.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 5,6-O-Isopropylidene-L-gulono-1,4-lactone involves its conversion to active metabolites in biological systems. The compound interacts with specific enzymes and metabolic pathways, leading to the formation of biologically active molecules. These interactions can influence various physiological processes, including antioxidant activity and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
- L-gulonic acid gamma-lactone
- 5,6-O-Isopropylidene-D-gulonic acid gamma-lactone
- 2,3:5,6-Di-O-isopropylidene-L-gulonolactone
- 2C-Hydroxymethyl-2,3:5,6-di-O-isopropylidene-L-gulono-1,4-lactone
Uniqueness: 5,6-O-Isopropylidene-L-gulono-1,4-lactone is unique due to its specific isopropylidene protection, which provides stability and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C9H14O6 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(3R,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4?,5?,6-,7-/m1/s1 |
InChI-Schlüssel |
JNTPPVKRHGNFKM-TVVDDFTJSA-N |
Isomerische SMILES |
CC1(OCC(O1)[C@@H]2C([C@H](C(=O)O2)O)O)C |
Kanonische SMILES |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112968.png)


![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[(E)-2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B14112996.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-2-thiol](/img/structure/B14113017.png)
![(3R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B14113027.png)
![8-[(2-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B14113031.png)
![2,2-(1-Methyl-3-buten-1-ylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14113037.png)



![methyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14113055.png)
